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N-Ethoxy-N-methylpiperidin-3-amine

Physicochemical profiling Drug-likeness Medicinal chemistry triage

N-Ethoxy-N-methylpiperidin-3-amine (CAS 1934449-22-5; molecular formula C₈H₁₈N₂O; molecular weight 158.24 g·mol⁻¹) is a chiral 3-aminopiperidine scaffold bearing an N-ethoxy‑O‑alkyl hydroxylamine motif. It presents as a colorless to pale-yellow liquid at ambient temperature (predicted density 0.96 ± 0.1 g·cm⁻³; predicted boiling point 208.8 ± 50.0 °C) and is catalogued by the Enamine screening collection under catalog number EN300‑740036.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13185833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethoxy-N-methylpiperidin-3-amine
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCON(C)C1CCCNC1
InChIInChI=1S/C8H18N2O/c1-3-11-10(2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3
InChIKeyIHGYPFIVQGGYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethoxy-N-methylpiperidin-3-amine: Physicochemical Identity and Procurement-Ready Profile for Specialized Medicinal Chemistry


N-Ethoxy-N-methylpiperidin-3-amine (CAS 1934449-22-5; molecular formula C₈H₁₈N₂O; molecular weight 158.24 g·mol⁻¹) is a chiral 3-aminopiperidine scaffold bearing an N-ethoxy‑O‑alkyl hydroxylamine motif. It presents as a colorless to pale-yellow liquid at ambient temperature (predicted density 0.96 ± 0.1 g·cm⁻³; predicted boiling point 208.8 ± 50.0 °C) and is catalogued by the Enamine screening collection under catalog number EN300‑740036 [1]. The core 3‑aminopiperidine architecture is historically validated in central nervous system (CNS) drug discovery—most notably through the dopamine D₄ receptor antagonists U‑99363E and U‑101958—and more recently in heat‑shock protein 70 (Hsp70) inhibitor programs where N,N′‑substituted piperidinamine chemotypes demonstrate antiproliferative activity in lapatinib‑resistant breast cancer models [2][3]. These precedents establish the scaffold’s relevance but also underscore that the specific N‑ethoxy‑N‑methyl‑3‑amino substitution pattern occupies a structurally and electronically differentiated niche that cannot be assumed equivalent to the more extensively characterized 4‑aminopiperidine or N‑alkoxyethylpiperidine series.

CNS and oncology lead-generation scaffold with class-level precedent
N-Ethoxy-N-methyl-3-amino substitution electronically distinct from 4-amino and N-alkyl-only series
Pre-functionalized with free piperidine N1 for parallel amide/sulfonamide library synthesis

Why N-Ethoxy-N-methylpiperidin-3-amine Cannot Be Interchanged with Common 3‑Aminopiperidine or 4‑Aminopiperidine Analogs


The 3‑aminopiperidine scaffold is not a monolithic pharmacophore: the regioisomeric position of the amine (3‑ vs. 4‑position), the nature of the N‑substituent (alkyl vs. alkoxy), and the presence of a second N‑substituent (methyl vs. ethyl vs. H) all markedly alter electronic character, conformational preference, hydrogen‑bonding capacity, and metabolic vulnerability. In the dopamine D₄ receptor series, replacing the 3‑ethoxy substituent on a 4‑aminopiperidine scaffold with 3‑isopropoxy shifted the binding affinity from Ki = 2.2 nM to Ki = 1.4 nM, demonstrating that even homologous alkoxy variations produce measurable affinity differences [1]. Similarly, N‑alkoxy‑piperidine antidepressant programs have shown that alkoxy chain length and branching directly modulate serotonin transporter (SERT) inhibition and 5‑HT₁A/5‑HT₇ receptor binding profiles [2]. Computational modelling confirms that N‑ethoxy‑N‑methyl‑3‑aminopiperidine (XLogP3 = 0.8; topological polar surface area = 24.5 Ų; H‑bond donor count = 1) occupies a distinct physicochemical space relative to its N‑methyl‑only (XLogP3 lower, H‑bond donor count = 2) or 4‑amino positional isomer (different dipole moment and steric presentation) counterparts [3]. Generic substitution without empirical verification therefore risks unanticipated changes in target engagement, selectivity, and ADME behavior.

Regioisomeric binding shift
The 3-amino position alters electronic character and steric presentation relative to 4-amino isomers, potentially shifting target engagement and permeability.
Substituent-dependent ADME divergence
N-Ethoxy vs. N-methyl/H substitution changes H-bond donor count (1 vs 2) and LogP, which may affect passive membrane permeability and CYP susceptibility.
Pre-functionalization mismatch
Common 3-aminopiperidine analogs lack the pre-installed N-ethoxy group; retrofitting this motif adds synthetic steps and may yield a different overall profile.

Quantitative Differentiation Evidence for N-Ethoxy-N-methylpiperidin-3-amine Against Its Closest Structural Analogs


Physicochemical Differentiation: N-Ethoxy-N-methylpiperidin-3-amine Occupies a Unique LogP/TPSA Space Relative to N-Methylpiperidin-3-amine and N-Ethoxy-N-methylpiperidin-4-amine

Computational property comparison demonstrates that N-ethoxy-N-methylpiperidin-3-amine (XLogP3 = 0.8; TPSA = 24.5 Ų; H-bond donor count = 1; H-bond acceptor count = 3) is electronically and sterically differentiated from its closest commercially available analogs. N-Methylpiperidin-3-amine (predicted XLogP3 lower due to absence of the lipophilic ethoxy group; H-bond donor count = 2) presents a significantly more polar, hydrogen‑bond‑donating profile. The 4‑amino positional isomer N-ethoxy‑N‑methylpiperidin‑4‑amine, while sharing identical molecular formula and computed LogP/TPSA, differs in dipole moment orientation and steric presentation of the amino group, which affects molecular recognition at asymmetric binding sites [1]. These computed physicochemical distinctions translate into differential passive membrane permeability, CYP450 susceptibility, and blood‑brain barrier penetration potential—all critical parameters in CNS and oncology lead optimization campaigns.

Physicochemical Profile Comparison
Data to verify
XLogP3 = 0.8; TPSA = 24.5 Ų; HBD = 1 vs N-Methyl analog: XLogP3 ≈ 0.1–0.3; HBD = 2
Higher LogP and reduced HBD may inform CNS penetration probability in lead triage.
Computed properties; experimental logP/D not available. Validate with in vitro permeability assays.
Physicochemical profiling Drug-likeness Medicinal chemistry triage

Class-Level Evidence: The Ethoxy Substituent on Aminopiperidine Scaffolds Modulates Dopamine D₄ Receptor Affinity by ≥1.6‑Fold Relative to Isopropoxy

In a seminal structure–activity relationship (SAR) study on 4‑aminopiperidine‑based dopamine D₄ receptor antagonists, the 3‑ethoxy‑substituted compound U‑99363E exhibited a Ki = 2.2 nM at the cloned human D₄ receptor, while its 3‑isopropoxy analog U‑101958 showed a Ki = 1.4 nM—a 1.6‑fold affinity difference attributable solely to the alkoxy substituent [1]. Although this study was conducted on a 4‑aminopiperidine (rather than 3‑aminopiperidine) scaffold bearing an additional N‑benzyl‑pyridinylamine motif, the data establish a foundational class‑level principle: the alkoxy group at the 3‑position of an aminopiperidine is not a passive spectator but an active modulator of receptor binding. Extrapolating this principle, the ethoxy moiety in N‑ethoxy‑N‑methylpiperidin‑3‑amine is expected to confer distinct binding characteristics compared to analogs bearing methoxy, isopropoxy, or unsubstituted hydroxyl groups.

D4 Affinity: Ethoxy vs Isopropoxy
Class-level inference
Ki = 2.2 nM (ethoxy analog) vs Ki = 1.4 nM (isopropoxy analog); 1.6‑fold shift; ≥100‑fold selectivity over D₂/5‑HT
Alkoxy substituent modulates receptor affinity; supports ethoxy as a SAR probe for aminergic GPCR optimization.
Data from 4-aminopiperidine scaffold; extrapolation to 3-amino series requires verification.
Dopamine D4 receptor GPCR affinity CNS medicinal chemistry

Patent Landscape Differentiation: N-Ethoxy-N-methylpiperidin-3-amine Is Positioned Within an Hsp70 Inhibitor Chemotype Patent Family Distinct from 4‑Aminopiperidine Prior Art

Patent family CN105829304A / US20160333002 ('N,N′ substituted piperidinamine compounds, and preparation method and usage thereof') explicitly claims N,N′‑substituted piperidinamine compounds as inhibitors of heat shock protein 70 (Hsp70) for the treatment of drug‑resistant tumors, neurodegenerative diseases, and allograft rejection [1]. Although the exemplified compounds are predominantly 4‑aminopiperidine derivatives, the generic Markush structure encompasses the 3‑aminopiperidine regioisomeric series. SPR‑based affinity measurements (Biacore T100) were employed to identify compounds with high Hsp70 binding affinity, and lead compounds demonstrated antiproliferative activity against lapatinib‑resistant breast cancer cell lines (BT/LapR1.0, SK/LapR1.0, MDA‑MB‑361, MDA‑MB‑453) [1]. N‑Ethoxy‑N‑methylpiperidin‑3‑amine, as a 3‑aminopiperidine bearing both N‑alkoxy and N‑alkyl substitution, falls within the claimed chemical space but structurally diverges from the exemplified 4‑amino series, offering a differentiated IP position and a complementary SAR exploration vector.

Patent IP Space Differentiation
Supporting evidence
3-Amino core within Markush formula of CN105829304A vs Exemplified compounds predominantly 4-amino series
Access to underexplored 3-amino regioisomeric space for Hsp70 inhibitor IP diversification.
Hsp70 binding validated via SPR; antiproliferative activity in lapatinib-resistant cell models.
Hsp70 inhibition Drug-resistant cancer Patent landscape analysis

Synthetic Accessibility and Scaffold Versatility: N-Ethoxy-N-methylpiperidin-3-amine as a Late-Stage Functionalizable 3‑Aminopiperidine Building Block

The 3‑aminopiperidine scaffold has been historically underutilized relative to the 4‑aminopiperidine isomer due to more demanding synthetic routes, which traditionally required multi‑step sequences from nicotinamide or 2‑aminopyridine [1]. N‑Ethoxy‑N‑methylpiperidin‑3‑amine is commercially catalogued by Enamine (EN300‑740036) as a pre‑functionalized fragment, eliminating the need for in‑house installation of the N‑ethoxy‑N‑methyl motif. The presence of a free secondary amine at the piperidine ring nitrogen (position 1) provides a single, unambiguous vector for further diversification via amide coupling, reductive amination, sulfonamide formation, or N‑arylation, while the N‑ethoxy‑N‑methyl‑3‑amino group remains a silent, electronically tuned substituent throughout these transformations. This contrasts with simpler building blocks such as N‑methylpiperidin‑3‑amine, which lack the ethoxy group and therefore require an additional synthetic step to introduce alkoxy functionality at a later stage.

Synthetic Step Economy
Supporting evidence
Pre-functionalized; saves ≥1 step vs sequential N-alkoxy/alkyl installation vs N-Methylpiperidin-3-amine or N-ethoxy-piperidine require extra synthesis
Enables rapid SAR turnaround by eliminating protecting-group and alkoxy-installation steps.
Commercially available (Enamine EN300-740036); purity ≥95% (lot-specific).
Parallel synthesis Fragment-based drug discovery Building block sourcing

High-Impact Application Scenarios for N-Ethoxy-N-methylpiperidin-3-amine Grounded in Quantitative Differentiation Evidence


CNS-Penetrant Fragment Library Enrichment for Dopaminergic and Serotonergic Target Screening

The computed LogP of 0.8 and reduced H‑bond donor count (HBD = 1) position N‑ethoxy‑N‑methylpiperidin‑3‑amine within the favorable CNS drug‑likeness window (LogP 0–3; HBD ≤ 3) and distinguish it from the more polar N‑methylpiperidin‑3‑amine (HBD = 2, lower LogP). Fragment‑based screening libraries targeting aminergic GPCRs (dopamine D₂/D₄, serotonin 5‑HT₁A/5‑HT₇) would benefit from inclusion of this compound as a lipophilic, low‑HBD fragment probe, given class‑level evidence that the ethoxy substituent on aminopiperidine scaffolds modulates receptor binding affinity by ≥1.6‑fold relative to isopropoxy [1][2].

Hsp70 Inhibitor Lead Generation with IP‑Differentiated 3‑Aminopiperidine Chemical Space

The patent family CN105829304A / US20160333002 establishes Hsp70 as a therapeutically relevant target in lapatinib‑resistant breast cancer and claims N,N′‑substituted piperidinamine compounds as inhibitors. However, exemplified compounds are overwhelmingly 4‑aminopiperidine derivatives. N‑Ethoxy‑N‑methylpiperidin‑3‑amine offers entry into the structurally distinct and underexplored 3‑aminopiperidine sub‑series, enabling structure‑activity relationship exploration that complements—rather than replicates—existing 4‑amino series data [1].

Parallel Medicinal Chemistry Libraries via N1‑Diversification of a Pre‑Functionalized 3‑Aminopiperidine Template

The commercial availability of N‑ethoxy‑N‑methylpiperidin‑3‑amine (Enamine EN300‑740036; CAS 1934449‑22‑5) with a single reactive handle (free piperidine N1) enables rapid, high‑throughout parallel synthesis of diverse amide, sulfonamide, urea, and N‑aryl libraries. This pre‑functionalized building block saves at least one synthetic step compared to sequential N‑alkoxy/N‑alkyl installation on simpler piperidine precursors, reducing library production timelines and enabling faster SAR turnaround in hit‑to‑lead programs [1].

Alkoxy Substituent SAR Probe for Metabolic Stability Optimization in Lead Series

The ethoxy substituent in N‑ethoxy‑N‑methylpiperidin‑3‑amine serves as an electronically neutral, moderately lipophilic alkoxy group that can be systematically benchmarked against methoxy (more polar, shorter half‑life potential via O‑demethylation) and isopropoxy (more sterically hindered, potentially reduced CYP‑mediated oxidation) analogs in metabolic stability assays. The 1.6‑fold affinity modulation observed between ethoxy and isopropoxy in the D₄ receptor series [1] reinforces that this ostensibly subtle structural variation can produce measurable pharmacological consequences, justifying its inclusion as a systematic variable in lead‑optimization design‑of‑experiments matrices.

Application
Selection Property
Validation Focus
CNS fragment library enrichment for aminergic GPCRs
CNS drug-like profile (moderate LogP, low HBD)
LogP/HBD confirmation; permeability assay (PAMPA or Caco-2)
Hsp70 inhibitor lead generation with 3-amino scaffold
3-Amino regioisomeric space distinct from 4-amino series
Hsp70 binding (SPR); antiproliferative activity in drug-resistant cancer cell models
Parallel medicinal chemistry library via N1 diversification
Pre-functionalized building block with single N1 amine handle
Amide/sulfonamide/urea coupling efficiency; compound purity assessment
Alkoxy substituent SAR probe for metabolic stability optimization
Ethoxy as metabolically tunable alkoxy group
Microsomal stability assays comparing alkoxy variants; CYP inhibition profiling
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